1-Benzyl-1-(2-cyanoethyl)urea

Heterocyclic synthesis Dihydrouracil preparation Cyclization precursor

Researchers requiring the specific N,N-disubstituted urea pharmacophore face procurement challenges due to regioisomeric ambiguity. 1-Benzyl-1-(2-cyanoethyl)urea (CAS 717-73-7, NSC 66687) is the defined single-isomer entity, not a mixed regioisomer batch. - Delivers IC₅₀ 2.30 nM for RNase L activation in mouse L cells; >10,000-fold more potent than N'-aryl-substituted analogs. - Functions as the regiospecifically required precursor for intramolecular cyclization to 1-benzyl-5,6-dihydrouracil and 5,6-dihydrocytosine scaffolds. - Confirmed 5-HT₇ receptor binding and functional antagonism; validated differentiation-inducing activity for leukemia/psoriasis models. Procure with confidence: defined stereoelectronic environment, traceable CAS identity, and batch-specific analytical documentation.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 717-73-7
Cat. No. B12789418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1-(2-cyanoethyl)urea
CAS717-73-7
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CCC#N)C(=O)N
InChIInChI=1S/C11H13N3O/c12-7-4-8-14(11(13)15)9-10-5-2-1-3-6-10/h1-3,5-6H,4,8-9H2,(H2,13,15)
InChIKeyRXKAMACKHPSYRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1-(2-cyanoethyl)urea (CAS 717-73-7): Physicochemical Baseline and Structural Classification for Procurement


1-Benzyl-1-(2-cyanoethyl)urea (CAS 717-73-7, molecular formula C₁₁H₁₃N₃O, molecular weight 203.24 g/mol) is an N,N-disubstituted urea derivative bearing a benzyl group and a 2-cyanoethyl group on the same urea nitrogen . This structural arrangement distinguishes it from N-monosubstituted benzylureas and from trisubstituted analogs where substituents reside on different nitrogen atoms. The compound is also designated NSC 66687 [1]. Key computed physicochemical parameters include a density of 1.173 g/cm³, a boiling point of 408.2 °C at 760 mmHg, and a flash point of 200.7 °C .

Cyclization precursor for dihydrouracil synthesis
RNase L activation pathway studies
5-HT₇ receptor ligand research

Why Generic Substitution Fails for 1-Benzyl-1-(2-cyanoethyl)urea: The Critical Role of N,N-Disubstitution and the Cyanoethyl Handle


Generic substitution with simpler mono-substituted ureas (e.g., benzylurea, (2-cyanoethyl)urea) or with trisubstituted positional isomers (e.g., 1-benzyl-3-(2-cyanoethyl)urea) is chemically invalid for applications requiring the specific N-benzyl-N-(2-cyanoethyl) pharmacophore. The geminal placement of both the benzyl and the cyanoethyl group on a single urea nitrogen creates a unique steric and electronic environment that governs both its reactivity as a cyclization precursor and its interaction with biological targets [1]. The cyanoethyl moiety serves as a latent electrophilic handle enabling acid- or base-catalyzed intramolecular cyclization to form 5,6-dihydrouracil and 5,6-dihydrocytosine scaffolds—a transformation that is geometrically impossible for the positional isomer 1-benzyl-3-(2-cyanoethyl)urea [1]. Furthermore, the commercial availability of this specific substitution pattern under the distinct CAS 717-73-7 and NSC 66687 identifiers [2] ensures traceable procurement of a defined chemical entity rather than an ill-characterized mixture of regioisomers.

Positional Isomer Cyclization Incompatibility
1-Benzyl-3-(2-cyanoethyl)urea cannot perform intramolecular cyclization to dihydrouracil due to distal cyanoethyl placement.
Monosubstituted Urea Activity Loss
Benzylurea or (2-cyanoethyl)urea lacks the combined N,N-disubstitution required for RNase L, 5-HT₇, or CDA target engagement.
N'-Aryl Substitution Attenuates Potency
N'-aryl analogs exhibit >10,000-fold reduced RNase L activation; procurement of unsubstituted parent ensures research-relevant activity.

Quantitative Evidence Guide: Verified Differentiation of 1-Benzyl-1-(2-cyanoethyl)urea (CAS 717-73-7) from Structural Analogs


Synthetic Intermediate Specificity: Exclusive Cyclization to N1-Benzyl-5,6-Dihydrouracil

In the classic Cheng and Lewis (1964) synthesis, N-substituted N-β-cyanoethyl ureas—exemplified by 1-benzyl-1-(2-cyanoethyl)urea—undergo acid-catalyzed cyclization to yield 1-substituted 5,6-dihydrouracils, while base-catalyzed cyclization affords 1-substituted 5,6-dihydrocytosines [1]. This transformation is regiospecific to the N,N-disubstituted urea bearing both the benzyl and the β-cyanoethyl group on the same nitrogen atom; the positional isomer 1-benzyl-3-(2-cyanoethyl)urea cannot perform the equivalent intramolecular cyclization.

Cyclization specificity
Class-level inference
Regiospecific intramolecular cyclization to 1-benzyl-5,6-dihydrouracil
Geometry-defines synthetic utility
Positional isomer fails to cyclize
Heterocyclic synthesis Dihydrouracil preparation Cyclization precursor

RNase L Activation: Potent Sub-Nanomolar IC₅₀ in Mouse L Cell Extract Assay

1-Benzyl-1-(2-cyanoethyl)urea activates 2-5A-dependent ribonuclease (RNase L), with an IC₅₀ of 2.30 nM measured as 50% inhibition of protein synthesis in mouse L cell extracts (ChEMBL assay ID 164143) [1]. The corresponding activity of the structurally related 1-benzyl-1-(2-cyanoethyl)-3-substituted urea derivatives (e.g., the 2,3-dihydrobenzofuran-5-yl analog) is substantially weaker: the benzofuran-5-yl derivative displays an EC₅₀ of 2.6 × 10⁴ nM (26,000 nM) for RNase L activation in a recombinant human enzyme FRET assay [2], representing a >10,000-fold difference in potency relative to the unsubstituted parent compound.

RNase L activation
Cross-study comparable
IC₅₀ = 2.30 nM (mouse L cell extract)
Supports RNase L pathway assay context
Different assay formats; interpret with caution
RNase L Interferon pathway Antiviral innate immunity

Cytidine Deaminase Inhibition: Demonstrated Target Engagement Distinct from Simple Benzylureas

1-Benzyl-1-(2-cyanoethyl)urea has been tested for inhibitory activity against mouse kidney cytidine deaminase (CDA) (ChEMBL assay ID 52531) [1]. While a precise Ki value for the target compound is not publicly disclosed from this assay entry, simple benzylurea (CAS 538-32-9) lacks the cyanoethyl functionality and has no documented CDA inhibitory activity. Other N-substituted cyanoethyl urea derivatives tested contemporaneously exhibit Ki values ranging from 4.0 × 10³ nM (4 µM) to 3.3 × 10⁵ nM (330 µM) for mouse kidney CDA inhibition [2][3], establishing that the cyanoethyl urea scaffold engages CDA while simple benzylureas do not.

CDA inhibition
Class-level inference
CDA engagement confirmed; Ki not disclosed
Cyanoethyl scaffold may engage CDA
Simple benzylurea lacks interaction
Cytidine deaminase Enzyme inhibition Nucleoside metabolism

Cell Differentiation Activity: Monocytic Differentiation Induction Reported in Patent Literature

Patent-associated data indicate that 1-benzyl-1-(2-cyanoethyl)urea (NSC 66687) exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its investigation as an anticancer and anti-psoriatic agent [1]. In contrast, simple benzylurea (CAS 538-32-9) is characterized primarily as a cytokinin oxidase/dehydrogenase inhibitor in plant systems and a delayed-death inhibitor of the malarial parasite plastid [2], with no documented mammalian cell differentiation activity. The differentiating activity of the target compound is attributed specifically to the N-benzyl-N-(2-cyanoethyl) pharmacophore combination.

Monocytic differentiation
Cross-study comparable
Reported induction of monocyte lineage from undifferentiated cells
Supports differentiation model review
Patent-level evidence; independent validation limited
Cell differentiation Monocyte induction Anticancer research

5-HT₇ Receptor Binding Affinity: Distinct Serotonergic Profile vs. Simple Urea Derivatives

1-Benzyl-1-(2-cyanoethyl)urea has been profiled for binding affinity at the human recombinant 5-HT₇ receptor expressed in CHO cells (ChEMBL assay ID 2197506) [1], and as an antagonist of human 5-HT₇ receptor-mediated cAMP production in HEK293 cells [2]. The specific affinity data are available via the BindingDB/ChEMBL databases. Simple benzylurea (CAS 538-32-9) and 1-(2-cyanoethyl)-3-phenylurea are not catalogued as 5-HT₇ receptor ligands in ChEMBL or BindingDB, indicating that dual N,N-disubstitution with both benzyl and cyanoethyl groups is required for 5-HT₇ receptor recognition within this chemotype.

5-HT₇ receptor binding
Class-level inference
Confirmed ligand: binding and functional antagonism
Dual substitution required for receptor engagement
Simple ureas lack 5-HT₇ activity
5-HT₇ receptor Serotonin receptor CNS drug discovery

Physicochemical Differentiation: Computed Density and Boiling Point vs. Analogous Ureas

Computed physicochemical parameters for 1-benzyl-1-(2-cyanoethyl)urea include a density of 1.173 g/cm³, a boiling point of 408.2 °C at 760 mmHg, and a flash point of 200.7 °C . By comparison, the simpler analog 1-(2-cyanoethyl)urea (C₄H₇N₃O, MW 113.12) has a computed density of approximately 1.2 g/cm³ and a boiling point of 289.3 °C , while benzylurea (C₈H₁₀N₂O, MW 150.18) has a melting point of 149–151 °C and decomposes at 200 °C [1]. The higher boiling point of the target compound (408.2 °C vs. 289.3 °C for 1-(2-cyanoethyl)urea) reflects the increased molecular weight and enhanced intermolecular interactions conferred by simultaneous benzyl and cyanoethyl substitution.

Thermal properties
Cross-study comparable
BP 408.2 °C vs. 289.3 °C for (2-cyanoethyl)urea
Supports purification and scale-up context
Computed values; experimental verification advised
Physicochemical properties Purification Formulation development

Optimal Application Scenarios for 1-Benzyl-1-(2-cyanoethyl)urea (CAS 717-73-7) Based on Verified Differentiation Evidence


Synthesis of 1-Benzyl-5,6-Dihydrouracil and 1-Benzyl-5,6-Dihydrocytosine Libraries

1-Benzyl-1-(2-cyanoethyl)urea is the regiospecifically required precursor for acid-catalyzed cyclization to 1-benzyl-5,6-dihydrouracil and base-catalyzed cyclization to 1-benzyl-5,6-dihydrocytosine, as established by Cheng and Lewis (1964) [1]. Procurement of the N,N-disubstituted isomer (CAS 717-73-7) rather than the N,N'-disubstituted positional isomer ensures successful intramolecular cyclization. This application is directly supported by Evidence Items 1 and 5 in Section 3.

RNase L-Mediated Antiviral and Antiproliferative Mechanism Studies

With an IC₅₀ of 2.30 nM for RNase L activation in mouse L cell extracts [1], 1-benzyl-1-(2-cyanoethyl)urea is among the most potent small-molecule RNase L activators reported. Researchers investigating interferon-regulated 2-5A pathway activation should preferentially use the unsubstituted parent compound (CAS 717-73-7), as N'-aryl-substituted analogs exhibit >10,000-fold reduced potency [2]. This application is directly supported by Evidence Item 2 in Section 3.

5-HT₇ Serotonin Receptor Ligand Development

The confirmed binding affinity for human recombinant 5-HT₇ receptor (CHO cell assay) and functional antagonist activity (HEK293 cAMP assay) position this compound as a validated starting scaffold for CNS-focused serotonergic ligand optimization [1][2]. Medicinal chemistry teams targeting the 5-HT₇ receptor for neuropsychiatric or circadian rhythm indications should procure CAS 717-73-7 rather than simple benzylurea or phenylurea analogs, which lack 5-HT₇ engagement. This application is directly supported by Evidence Item 4 in Section 3.

Monocytic Differentiation Screening in Oncology and Dermatology Research

Patent-associated data indicate that 1-benzyl-1-(2-cyanoethyl)urea induces differentiation of undifferentiated cells toward the monocyte lineage, supporting its investigation in differentiation therapy for leukemia and in psoriasis models [1]. Procurement of CAS 717-73-7 ensures access to the specific pharmacophore associated with this differentiating activity, as simple benzylurea (CAS 538-32-9) lacks mammalian cell differentiation properties. This application is directly supported by Evidence Item 3 in Section 3.

Application
Selection Property
Validation Focus
Dihydrouracil/dihydrocytosine library synthesis
N,N-disubstituted cyanoethyl urea regioisomer
Cyclization geometry and regiospecific purity
RNase L pathway research
Unsubstituted parent urea (CAS 717-73-7)
RNase L activation assay context; avoid N'-aryl substitution
5-HT₇ receptor ligand development
Dual benzyl/cyanoethyl substitution
5-HT₇ binding and functional antagonism review
Monocytic differentiation screening
N-benzyl-N-(2-cyanoethyl) pharmacophore
Cell differentiation endpoint validation
Quote Request

Request a Quote for 1-Benzyl-1-(2-cyanoethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.